
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one (MDPO) is a synthetic compound with potential applications in scientific research. This heterocyclic organic compound has a unique molecular structure that makes it a promising candidate for use in various fields of study.
Scientific Research Applications
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has been used in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has been studied as a potential anti-inflammatory and analgesic agent. In drug discovery, 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has been used as a scaffold for the design of new compounds with improved pharmacological properties. In material science, 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has been investigated as a building block for the synthesis of new polymers and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 has been shown to reduce these symptoms. 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has several advantages for use in lab experiments. It is a readily available compound with a well-established synthesis method. It has also been extensively studied for its pharmacological properties, making it a promising candidate for drug discovery. However, there are also limitations to its use in lab experiments. 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has low solubility in aqueous solutions, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are several future directions for research on 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one. One area of interest is the development of new compounds based on the 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one scaffold with improved pharmacological properties. Another area of interest is the investigation of the neuroprotective effects of 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one in the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods for 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one and related compounds may lead to new applications in material science and other fields. Overall, 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one is a promising compound with potential applications in various areas of scientific research.
Synthesis Methods
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,4-diphenyl-1,3-oxathiolane with methyl magnesium bromide to form 2-methyl-4,4-diphenyl-1,3-oxathiolan-5-ol. This intermediate is then oxidized using chromium trioxide to obtain 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one. The synthesis method of 2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one has been extensively studied and optimized, making it a readily available compound for scientific research.
properties
CAS RN |
18648-76-5 |
|---|---|
Product Name |
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one |
Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-methyl-4,4-diphenyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C16H14O2S/c1-12-18-15(17)16(19-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
RZFSPANROTZKOD-UHFFFAOYSA-N |
SMILES |
CC1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
synonyms |
2-Methyl-4,4-diphenyl-1,3-oxathiolan-5-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



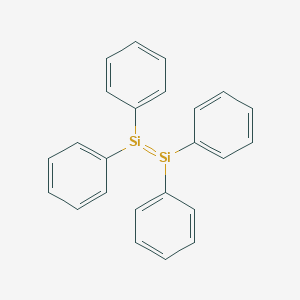
![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)
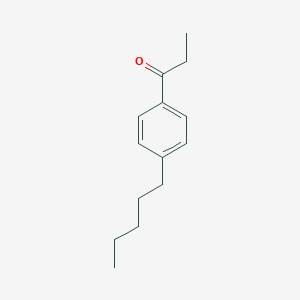




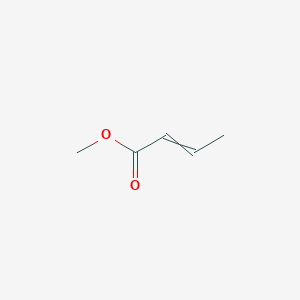
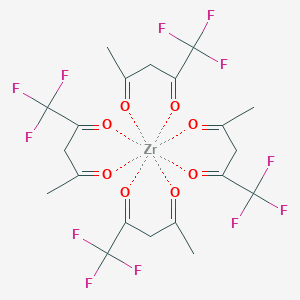
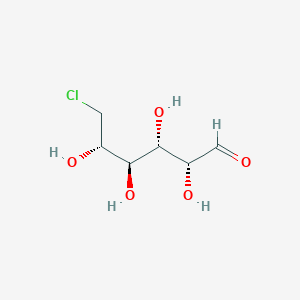
![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)
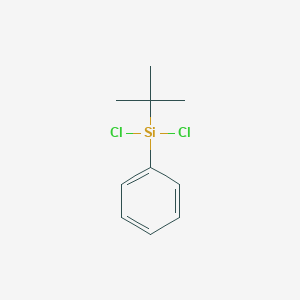
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)
